

# Pelargononitrile: A Technical Guide to its Synthesis, Properties, and Biological Relevance

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## Compound of Interest

Compound Name: *Nonanenitrile*

Cat. No.: *B147369*

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## Abstract

Pelargononitrile, also known as **nonanenitrile** or octyl cyanide, is a nine-carbon aliphatic nitrile. This document provides a comprehensive technical overview of its chemical and physical properties, historical and current synthesis methodologies, spectroscopic signature, and known biological activities and toxicological profile. While the specific historical discovery of pelargononitrile is not well-documented in readily available literature, its synthesis falls under well-established chemical transformations of nitriles. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who are interested in the applications and characteristics of this compound.

## Chemical and Physical Properties

Pelargononitrile is a colorless to pale yellow liquid.<sup>[1]</sup> Its properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>17</sub> N	[1]
Molecular Weight	139.24 g/mol	[1]
CAS Number	2243-27-8	[1]
Melting Point	-35 °C	[2]
Boiling Point	224-225 °C	[2]
Density	0.78 g/mL at 25 °C	[2]
Refractive Index	1.426	[2]
Solubility	Almost insoluble in water. Soluble in organic solvents like ethanol and ether.	[1]
Vapor Pressure	0.1 mmHg	[1]

## History and Synthesis

While a singular "discovery" of pelargononitrile is not prominently recorded, its synthesis relies on established methods for nitrile formation that have been known for over a century. The preparation of nitriles is a fundamental transformation in organic chemistry, and pelargononitrile can be synthesized through several reliable routes.

## Synthesis via Nucleophilic Substitution of Alkyl Halides

A common and straightforward method for the synthesis of pelargononitrile is the nucleophilic substitution of a primary alkyl halide, such as 1-bromooctane, with a cyanide salt. This reaction proceeds via an S<sub>N</sub>2 mechanism.[3]

### Experimental Protocol: Synthesis of Pelargononitrile from 1-Bromooctane

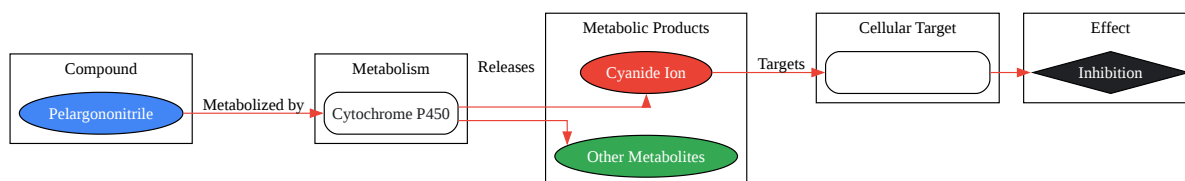
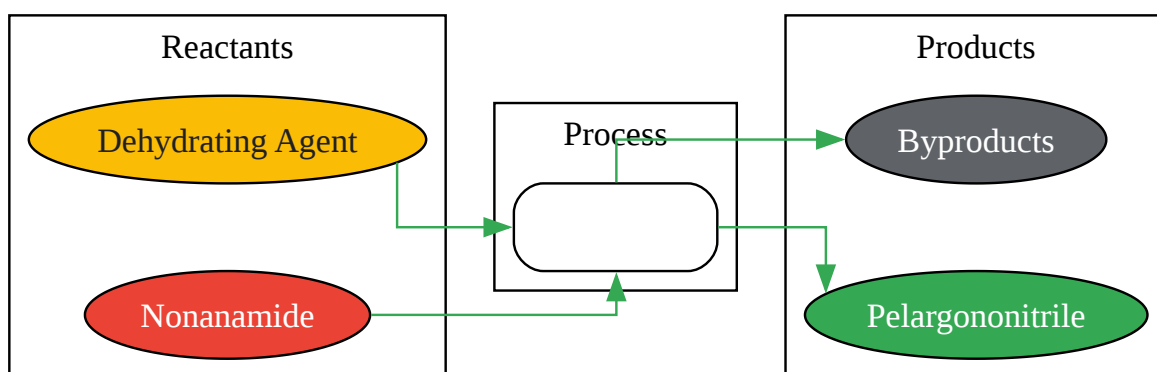
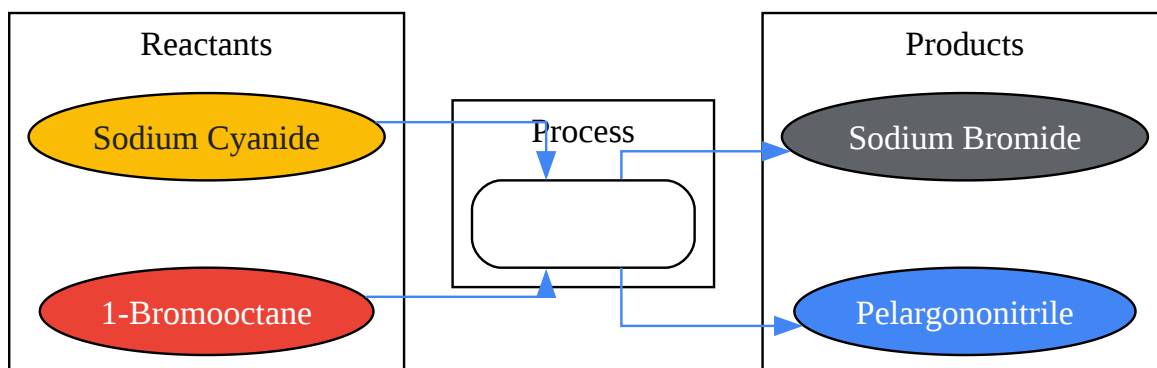
#### Materials:

- 1-bromooctane

- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromooctane (1 equivalent) in DMSO.
- Carefully add sodium cyanide (1.2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude pelargonitrile.
- Purify the crude product by vacuum distillation to obtain pure pelargonitrile.



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- To cite this document: BenchChem. [Pelargononitrile: A Technical Guide to its Synthesis, Properties, and Biological Relevance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147369#discovery-and-history-of-pelargononitrile]

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